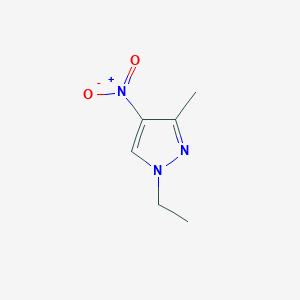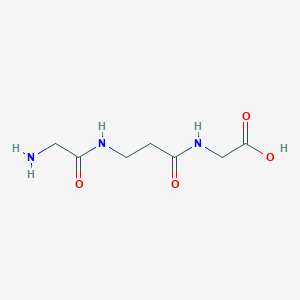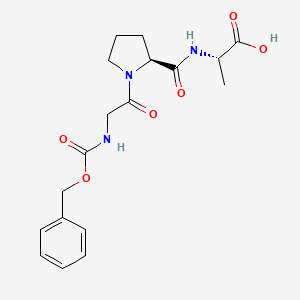
Z-Gly-pro-ala-OH
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-pro-ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the Fmoc group using 20% piperidine in DMF.
Coupling: Addition of protected amino acids using coupling reagents like HBTU or DIC.
Cleavage: Final cleavage of the peptide from the resin using TFA.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods like HPLC are employed to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Z-Gly-pro-ala-OH undergoes several types of chemical reactions, including:
Enzymatic Cleavage: By microbial collagenase, yielding Gly-Pro-Ala.
Hydrolysis: In the presence of water, breaking peptide bonds.
Common Reagents and Conditions
Enzymatic Cleavage: Microbial collagenase under physiological conditions.
Hydrolysis: Acidic or basic conditions to facilitate peptide bond cleavage.
Major Products
Gly-Pro-Ala: The primary product of enzymatic cleavage by collagenase.
Applications De Recherche Scientifique
Z-Gly-pro-ala-OH is widely used in scientific research, particularly in:
Mécanisme D'action
Z-Gly-pro-ala-OH acts as a substrate for microbial collagenase (MMP-1). The enzyme cleaves the peptide bond, yielding Gly-Pro-Ala. This reaction can be monitored colorimetrically using ninhydrin, which reacts with the free amino group of Gly-Pro-Ala to produce a colored product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-Gly-OH: A simpler peptide used in peptide synthesis.
Z-Pro-Gly-OH: Another peptide substrate for collagenase.
Uniqueness
Z-Gly-pro-ala-OH is unique due to its specific sequence, making it an ideal substrate for studying collagenase activity. Its ability to induce metamorphosis in certain jellyfish species also sets it apart from other peptides .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c1-12(17(24)25)20-16(23)14-8-5-9-21(14)15(22)10-19-18(26)27-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,19,26)(H,20,23)(H,24,25)/t12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRIIPBSDFLGNG-JSGCOSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


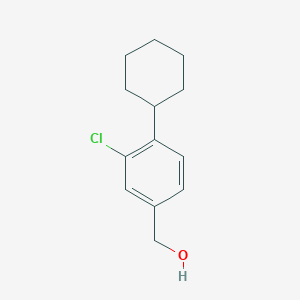
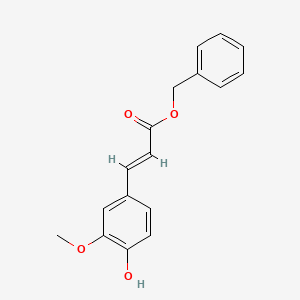

![(2S)-2-[[(2S)-2-(benzylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B1639215.png)
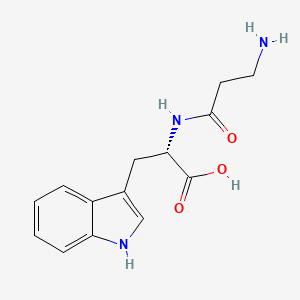


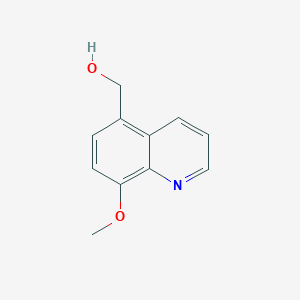
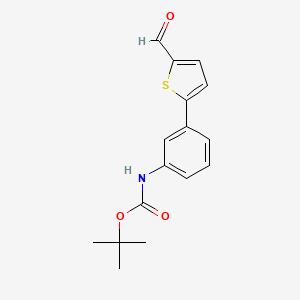


![5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B1639278.png)
